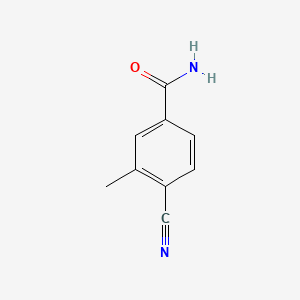

4-Cyano-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

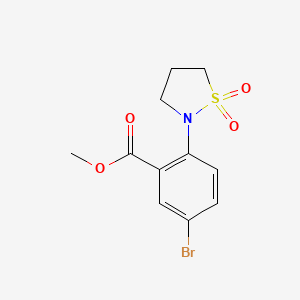

4-Cyano-3-methylbenzamide is a chemical compound with the empirical formula C9H8N2O . It has a molecular weight of 160.17 .

Molecular Structure Analysis

The molecular structure of 4-Cyano-3-methylbenzamide consists of a benzene ring substituted with a cyano group (C≡N) at the 4-position and a methylbenzamide group at the 3-position .Applications De Recherche Scientifique

Synthesis and Educational Applications : In an educational context, students can use COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] in a one-pot coupling of a carboxylic acid and amine to produce N,N-diethyl-3-methylbenzamide (DEET). This process illustrates fundamental principles of carbonyl reactivity and amide bond formation, making it suitable for undergraduate organic chemistry courses (Withey & Bajic, 2015).

Drug Development and Analysis : The search for synthetic opioids as alternatives to opium-based derivatives led to the discovery of compounds like U-47700, a structural isomer of AH-7921. These substances, including 4-cyano-N-substituted benzamides, have been investigated for their potential applications in medicine and their implications in forensic analysis due to their psychoactive properties and challenges they pose to policymakers and law enforcement (Elliott, Brandt, & Smith, 2016).

Optical and Electronic Applications : The synthesis of novel indolo[3,2-b]carbazole derivatives with strong symmetrical groups, including cyano-substituted groups, demonstrates their potential applications in optics, electronics, and the biological sciences. These compounds exhibit superior aggregation-induced enhanced emission (AIEE) properties, making them relevant for developing high-performance optical materials (Jia et al., 2013).

Metabolism Studies : N-(Hydroxymethyl)-benzamide, a metabolite of N-methylbenzamide, has been characterized, and the stability of related N-(hydroxymethyl) compounds has been studied in vitro. These findings contribute to understanding the metabolic pathways and stability of various N-methylbenzamides, including 4-cyano derivatives (Ross et al., 1983).

Insect Repellency Research : The behavioral and toxicological responses of insects to N,N-diethyl-3-methylbenzamide (DEET) have been examined. These studies provide insights into the efficacy of DEET and related compounds as insect repellents, their effects on insect behavior, and their potential toxicity (Alzogaray, 2015).

Photocatalytic Applications : The photocatalytic degradation of propyzamide, a 3,5-dichloro-N-substituted benzamide, was enhanced using TiO2-loaded adsorbent supports. This study highlights the potential application of cyano-substituted benzamides in environmental science for the degradation of pollutants (Torimoto et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

4-cyano-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAMGJSPNOAMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-3-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)

![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)

![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)

![Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B582419.png)